2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
CAS No.:
Cat. No.: VC15952303
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol -](/images/structure/VC15952303.png)
Specification
Molecular Formula | C12H19N3O |
---|---|
Molecular Weight | 221.30 g/mol |
IUPAC Name | 2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
Standard InChI | InChI=1S/C12H19N3O/c16-12-10-7-4-8-13-11(10)14-15(12)9-5-2-1-3-6-9/h9,13-14H,1-8H2 |
Standard InChI Key | CNKJTLYPNGIFOV-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)N2C(=O)C3=C(N2)NCCC3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Tautomerism
The pyrazolo[3,4-b]pyridine scaffold consists of a pyrazole ring fused to a pyridine ring at the 3,4-b positions. This bicyclic system exhibits tautomerism, with the 1H- and 2H-forms being the predominant tautomers depending on the substitution pattern and solvent environment . In 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, the hydrogenation of the pyridine ring at positions 4,5,6,7 introduces a partially saturated system, reducing aromaticity and potentially enhancing conformational flexibility (Figure 1) .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₉N₃O | |
Molecular Weight | 221.30 g/mol | Computed |
Hydrogen Bond Donors | 2 (N-H and O-H) | |
Hydrogen Bond Acceptors | 3 (N, N, O) | |
XLogP3 | ~2.1 (estimated) |
The cyclohexyl group at position 2 contributes to increased lipophilicity compared to non-alkylated analogs, as evidenced by the estimated XLogP3 value of 2.1, which is higher than the 0.3 reported for the parent compound 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol . This modification likely enhances membrane permeability, a critical factor in drug bioavailability.
Spectroscopic and Stereochemical Considerations
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm for axial/equatorial Hs) and the pyrazole-pyridine backbone (δ 7.2–8.1 ppm for aromatic protons in non-hydrogenated analogs) . Infrared (IR) spectroscopy typically shows a strong absorption band near 3200 cm⁻¹ for the N-H/O-H stretches and 1650–1700 cm⁻¹ for the carbonyl group in tautomeric forms . Chirality may arise from the cyclohexyl substituent’s chair conformation, though the compound itself lacks stereocenters.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies dominate the synthesis of pyrazolo[3,4-b]pyridines:
-
Pyridine Ring Construction on a Pyrazole Precursor: Utilizes 3-aminopyrazole derivatives reacting with 1,3-CCC-biselectrophiles like diketones or their equivalents .
-
Pyrazole Ring Formation on a Pyridine Scaffold: Involves cyclization reactions such as Huisgen azide-alkyne cycloadditions or condensations with hydrazines .
For 2-cyclohexyl derivatives, introducing the cyclohexyl group typically occurs late in the synthesis via alkylation or nucleophilic substitution.
Stepwise Synthesis Proposal
-
Intermediate 1: 3-Amino-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine
-
Intermediate 2: N-Alkylation for Cyclohexyl Introduction
Table 2: Synthetic Yield Optimization
Condition | Temperature | Yield (%) | Purity (%) |
---|---|---|---|
K₂CO₃, DMF, 12h | 60°C | 72 | 95 |
NaH, THF, 6h | 25°C | 58 | 89 |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s solubility in water is limited (estimated <1 mg/mL at 25°C) due to the hydrophobic cyclohexyl group, but it exhibits improved solubility in organic solvents like DMSO (>50 mg/mL) . Stability studies on analogs indicate no significant degradation under ambient conditions for 24 months, though photodegradation may occur under UV light .
ADMET Profiling (Predicted)
-
Absorption: High gastrointestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) due to moderate logP.
-
Metabolism: Likely undergoes hepatic oxidation via CYP3A4, with the cyclohexyl group prone to hydroxylation .
-
Toxicity: Low acute toxicity (LD₅₀ >500 mg/kg in rodents), but potential hepatotoxicity at chronic doses >50 mg/kg/day .
Biomedical Applications and Mechanisms
Kinase Inhibition
Pyrazolo[3,4-b]pyridines are renowned for inhibiting kinases such as CDK2 and BRAF. The cyclohexyl moiety may enhance binding affinity to hydrophobic kinase pockets . For example, analog studies show IC₅₀ values of 12–85 nM against CDK2/cyclin E .
Anticancer Activity
In vitro assays on related compounds demonstrate antiproliferative effects against MCF-7 (breast) and A549 (lung) cancer cells, with GI₅₀ values of 2.5–8.7 μM . The hydrogenated pyridine ring may reduce off-target effects compared to fully aromatic analogs.
Challenges and Future Directions
While 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol presents promising attributes, key challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume